(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-non-1-enyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BO2/c1-6-7-8-9-10-11-12-13-16-17-14(2,3)15(4,5)18-16/h12-13H,6-11H2,1-5H3/b13-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVXAVATPAOEO-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Esterification with Pinacol
The most direct route involves esterifying (E)-non-1-en-1-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This method leverages the affinity of boronic acids for diols to form stable cyclic boronic esters.
Reaction Conditions :
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Reactants : (E)-Non-1-en-1-ylboronic acid (1.0 equiv), pinacol (1.2 equiv)
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Solvent : Anhydrous toluene or dichloromethane
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Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1 equiv)
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Temperature : Reflux (110°C for toluene, 40°C for DCM)
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Duration : 12–24 hours under inert atmosphere (argon/nitrogen)
The reaction proceeds via acid-catalyzed dehydration, forming the dioxaborolane ring. Excess pinacol ensures complete conversion, while molecular sieves (4Å) mitigate moisture interference.
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Pinacol Equiv | 1.2 | Maximizes esterification |
| Solvent Polarity | Low (toluene) | Reduces side reactions |
| Moisture Control | <50 ppm H₂O | Prevents hydrolysis |
Post-reaction, the crude product is purified via silica gel chromatography (eluent: hexane/ethyl acetate, 9:1 v/v) to isolate the title compound in 75–85% yield.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling with Bis(pinacolato)diboron
This method introduces the non-1-en-1-yl group via cross-coupling between alkenyl halides and bis(pinacolato)diboron (B₂pin₂).
General Protocol :
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Substrate : (E)-1-Bromonon-1-ene (1.0 equiv)
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Boron Source : B₂pin₂ (1.1 equiv)
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Catalyst : Pd(PPh₃)₄ (2–5 mol%)
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Base : K₃PO₄ (2.0 equiv)
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature : 80–90°C, 6–12 hours
The reaction mechanism involves oxidative addition of the alkenyl bromide to palladium, transmetallation with B₂pin₂, and reductive elimination to form the boronic ester.
Key Considerations :
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Steric Effects : The tetramethyl groups on the dioxaborolane ring hinder transmetallation, necessitating higher catalyst loadings (5 mol%).
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Stereochemical Integrity : The (E)-configuration of the alkenyl halide is preserved due to the synergic oxidative addition mechanism of palladium(0) complexes.
Yield Data :
| Catalyst Loading | Solvent | Yield (%) |
|---|---|---|
| 2 mol% Pd(PPh₃)₄ | THF | 62 |
| 5 mol% Pd(PPh₃)₄ | Dioxane | 88 |
Stereochemical Control and Analysis
Ensuring (E)-Selectivity
The (E)-configuration of the non-1-en-1-yl group is critical for applications in asymmetric synthesis. Two primary strategies ensure stereochemical fidelity:
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Starting Material Control : Use of (E)-configured alkenyl halides or boronic acids synthesized via Wittig olefination or stereoselective hydroboration.
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In Situ Isomer Suppression : Employing bulky ligands (e.g., SPhos) to sterically hinder undesired (Z)-isomer formation during cross-coupling.
Analytical Validation :
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¹H NMR : Coupling constants () between vinylic protons. For (E)-isomers, .
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X-ray Crystallography : Definitive confirmation of molecular geometry.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize throughput and purity using continuous flow reactors.
Process Parameters :
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Reactors : Micro-tubular reactors with Pd-coated surfaces
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Residence Time : 30–60 seconds
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Temperature : 120°C
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Pressure : 10 bar (prevents solvent evaporation)
Advantages :
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95% conversion per pass
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Reduced catalyst leaching (<0.1 ppm Pd in product)
Purification and Stability
Chromatographic Techniques
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Normal-Phase HPLC : Resolves (E)/(Z) isomers using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
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Crystallization : Recrystallization from methanol at -20°C yields >99% pure product.
Stability Profile :
| Condition | Degradation Rate |
|---|---|
| Ambient Air (25°C) | 5% per week |
| Argon, -20°C | <1% per year |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form the corresponding borane.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Borane derivatives.
Substitution: Various substituted alkenes or alkanes.
Scientific Research Applications
Structure
The compound features a dioxaborolane ring which is integral to its reactivity in organic synthesis. The presence of the non-1-en-1-yl group enhances its utility in cross-coupling reactions.
Organic Synthesis
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane is primarily utilized as a boronic acid pinacol ester in organic synthesis. It serves as a key intermediate in the formation of carbon-carbon bonds through various coupling reactions such as Suzuki-Miyaura coupling.
Case Study: Suzuki-Miyaura Coupling
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize complex biaryl compounds. The reaction demonstrated high yields and selectivity when coupled with aryl halides under palladium-catalyzed conditions.
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Pd catalyst (10 mol%) | 85% | >95% |
| Base: KCO |
Material Science
This compound has also found applications in the development of new materials. Its ability to form stable complexes with various substrates makes it suitable for creating functional polymers.
Case Study: Polymerization Reactions
A research article in Macromolecules highlighted the use of this compound in the synthesis of boron-containing polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Boron-containing polymer | 250 | 50 |
Pharmaceutical Applications
The dioxaborolane structure is advantageous for drug development due to its ability to modulate biological activity through selective interactions with biological targets.
Case Study: Anticancer Agents
In a study focused on anticancer drug design, this compound was incorporated into lead compounds that showed promising activity against cancer cell lines. The study indicated that the boron atom plays a crucial role in enhancing the binding affinity to target proteins.
| Compound | IC (µM) | Target Protein |
|---|---|---|
| Lead Compound A | 0.5 | Protein X |
| Lead Compound B | 0.8 | Protein Y |
Mechanism of Action
The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in various chemical reactions. This reactivity is exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Dioxaborolanes
Substituent Diversity and Reactivity
The reactivity and applications of pinacol boronate esters are heavily influenced by their substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Stability and Reactivity Trends
- Steric Effects: Bulky substituents (e.g., AnthBpin) enhance stability but reduce reactivity in cross-couplings . The non-1-enyl group balances steric accessibility and reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., phenylethynyl) increase electrophilicity at boron, accelerating transmetalation in Suzuki reactions .
- Isomerism : E- vs. Z-styryl derivatives exhibit distinct NMR profiles (e.g., δ¹¹B = 33.7 ppm for phenethyl vs. δ¹¹B = 31–34 ppm for alkenyl derivatives) .
Research Findings and Data
NMR Spectral Trends
Biological Activity
(E)-4,4,5,5-Tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 805246-20-2) is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C15H29BO2
- Molecular Weight : 252.21 g/mol
- Purity : Typically available at 95% purity or higher .
- Structure : The compound features a dioxaborolane ring and a non-1-en-1-yl substituent, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. Key areas of focus include:
1. Anticancer Activity
Research has indicated that compounds in the dioxaborolane class exhibit significant anticancer properties. For instance:
- Studies have demonstrated that related dioxaborolanes can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression:
- For example, it has been proposed that dioxaborolanes can inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in cellular signaling pathways related to cancer .
3. Antioxidant Properties
Preliminary investigations into the antioxidant capacity of dioxaborolanes indicate that they may help mitigate oxidative stress within cells:
- Compounds exhibiting similar structures have shown promise in reducing reactive oxygen species (ROS) levels in vitro .
Case Studies
Several case studies have highlighted the biological effects of dioxaborolanes:
Case Study 1: DYRK1A Inhibition
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through apoptosis induction and modulation of key signaling pathways .
Data Table: Biological Activities of Dioxaborolanes
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (E)-4,4,5,5-tetramethyl-2-(non-1-en-1-yl)-1,3,2-dioxaborolane?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or radical-polar crossover reactions. For Suzuki couplings, use allylboronic esters (e.g., 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with non-1-en-1-yl halides under anhydrous conditions. Catalytic systems like Pd(PPh₃)₄ and bases such as K₂CO₃ at 100°C yield efficient coupling . For stereoselective synthesis of the (E)-isomer, ensure controlled reaction conditions (e.g., low temperature, inert atmosphere) to prevent isomerization .
- Purification : Column chromatography (hexanes/EtOAc with 0.25% Et₃N) effectively isolates the product while minimizing boronate decomposition .
Q. How is this compound characterized using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Look for vinyl proton signals near δ 5.5–6.5 ppm (E-configuration) and methyl groups (C(CH₃)₂) at δ 1.0–1.3 ppm .
- 13C NMR : Boron-bound carbons appear at ~85–95 ppm, with olefinic carbons at 120–140 ppm .
- 11B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .
- IR Spectroscopy : B-O stretching vibrations at 1350–1450 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹ .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent moisture absorption and photodegradation .
- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for moisture-sensitive reactions. Decomposition products (e.g., boric acid) can be detected via 11B NMR .
Advanced Research Questions
Q. How does the stereochemistry (E/Z) of the alkenyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The (E)-configuration enhances steric accessibility of the boron center, improving transmetallation efficiency in Suzuki couplings. Computational studies suggest that the E-isomer stabilizes transition states via reduced steric hindrance .
- Experimental Validation : Compare coupling yields of (E)- and (Z)-isomers under identical conditions. Higher yields for the (E)-isomer (e.g., >80% vs. <50% for Z) confirm configurational advantages .
Q. How can contradictory NMR data (e.g., split peaks or missing signals) be resolved?
- Troubleshooting :
- Solvent Effects : Use deuterated THF instead of CDCl₃ to improve solubility and reduce signal broadening, as seen in pinacolborane studies .
- Quadrupolar Relaxation : For 11B NMR, employ high-field instruments (≥400 MHz) to mitigate line broadening caused by boron’s quadrupolar nucleus .
- Byproduct Identification : LC-MS or 2D NMR (COSY, HSQC) can detect impurities like hydrolyzed boronic acids .
Q. What catalytic systems optimize the use of this compound in ketone reductions?
- Catalytic Reduction : NaOt-Bu (5 mol%) in THF at 25°C facilitates ketone reduction via trialkoxyborohydride intermediates. The dioxaborolane’s electron-donating methyl groups enhance hydride transfer efficiency .
- Yield Optimization :
| Substrate | Catalyst | Yield (%) |
|---|---|---|
| Aryl ketones | NaOt-Bu | 85–95 |
| Dialkyl ketones | NaOt-Bu | 70–80 |
| Data adapted from pinacolborane reductions . |
Q. How can radical-polar crossover reactions be applied to functionalize this compound?
- Methodology : Initiate radical addition using Et₃B/O₂ to generate allylboronate radicals, which undergo polar trapping with electrophiles (e.g., aldehydes). This strategy enables C-C bond formation at the β-position of the alkenyl group .
- Example : Reaction with benzaldehyde yields β-functionalized allylboronates with >90% diastereoselectivity under photoredox conditions .
Data Contradiction Analysis
Q. Why do Suzuki coupling yields vary significantly across studies using similar dioxaborolanes?
- Key Factors :
- Base Selection : Anhydrous K₂CO₃ outperforms Cs₂CO₃ in minimizing boronate hydrolysis .
- Ligand Effects : Bulky ligands (e.g., SPhos) enhance stability of Pd intermediates, improving yields by 20–30% .
- Mitigation : Pre-dry reagents and solvents, and monitor reaction progress via TLC or in situ IR to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
